molecular formula C12H8FN3O B6629338 2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile

2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile

Cat. No.: B6629338
M. Wt: 229.21 g/mol
InChI Key: QEJUELSGBHGSIK-UHFFFAOYSA-N
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Description

2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile is an organic compound with the molecular formula C12H7FN2O It is characterized by the presence of a fluoro-substituted benzene ring and a pyrimidinylmethyl group

Properties

IUPAC Name

2-fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O/c13-11-2-1-9(5-10(11)6-14)7-16-8-15-4-3-12(16)17/h1-5,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJUELSGBHGSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=NC=CC2=O)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and 6-oxopyrimidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The 2-fluorobenzonitrile is reacted with 6-oxopyrimidine in the presence of the base and solvent, followed by heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimization: Optimization of reaction conditions to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-[(6-oxopyrimidin-1-yl)methyl]benzonitrile is unique due to its specific combination of a fluoro-substituted benzene ring and a pyrimidinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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